molecular formula C10H6Cl2N2 B2428892 4,6-Dichloro-5-phenylpyrimidine CAS No. 3974-16-1

4,6-Dichloro-5-phenylpyrimidine

Cat. No.: B2428892
CAS No.: 3974-16-1
M. Wt: 225.07
InChI Key: NYEOKRVTIYIBGF-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C10H6Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-phenylpyrimidine typically involves the chlorination of 5-phenylpyrimidine. One common method includes the reaction of 5-phenylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-phenylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield a 4,6-diamino-5-phenylpyrimidine derivative .

Scientific Research Applications

4,6-Dichloro-5-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-phenylpyrimidine
  • 4,6-Dichloro-5-methylpyrimidine
  • 4,6-Dichloro-5-cyanopyrimidine

Uniqueness

4,6-Dichloro-5-phenylpyrimidine is unique due to the presence of the phenyl group at position 5, which imparts distinct chemical properties and biological activities compared to other dichloropyrimidine derivatives. This structural feature enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Biological Activity

4,6-Dichloro-5-phenylpyrimidine is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound serves as a building block in the synthesis of various pharmaceutical agents and exhibits significant potential in enzyme inhibition, receptor antagonism, and other therapeutic applications.

Target of Action
this compound primarily targets biochemical pathways involving nucleic acids and proteins. Pyrimidines are known to participate in essential biological processes, making them crucial in drug design.

Mode of Action
The compound functions by interacting with specific enzymes and receptors, leading to alterations in cellular signaling pathways. Its halogenated structure enhances its reactivity, allowing for modifications that can optimize its biological effects.

Pharmacological Properties

Biochemical Pathways
Pyrimidine derivatives like this compound are involved in various biochemical pathways, including those related to cell proliferation and apoptosis. They can influence gene expression and metabolic processes within cells .

Pharmacokinetics
The pharmacokinetic properties of this compound are essential for determining its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly impact its performance as a drug candidate.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit antimicrobial properties against a range of pathogens. For instance, studies have shown moderate antibacterial activity against strains such as E. coli and S. aureus due to the presence of halogen substituents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit nitric oxide (NO) production in immune-activated cells. This suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Antitumor Activity

The compound has been investigated for its anticancer potential. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Studies

  • Inhibition of Nitric Oxide Production
    A study assessed the effects of 5-substituted derivatives of 4,6-dichloropyrimidines on NO production in mouse peritoneal cells. The most effective compound exhibited an IC50 value of 2 µM, indicating strong inhibitory activity on immune responses .
  • Anticancer Efficacy
    Another study explored the cytotoxic effects of modified pyrimidines on cancer cell lines. The results indicated significant anticancer activity associated with increased hydrophobicity and cellular accumulation, leading to enhanced therapeutic outcomes against lung cancer cells .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectIC50 Value
AntibacterialE. coli, S. aureusModerate inhibitionNot specified
Anti-inflammatoryImmune-activated cellsInhibition of NO production2 µM
AntitumorVarious cancer cell linesInduction of apoptosisVaries by cell line

Properties

IUPAC Name

4,6-dichloro-5-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEOKRVTIYIBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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